
1-Bromo-4-(bromomethyl)-2-chlorobenzene
Overview
Description
1-Bromo-4-(bromomethyl)-2-chlorobenzene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
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Biological Activity
1-Bromo-4-(bromomethyl)-2-chlorobenzene, a halogenated aromatic compound, has garnered attention in various fields including medicinal chemistry, agrochemicals, and materials science. This compound's unique structure allows it to participate in diverse biological activities, making it a subject of interest for researchers investigating its potential therapeutic applications.
- Molecular Formula : C₇H₅Br₂Cl
- Molecular Weight : 284.3756 g/mol
- CAS Number : 89720-77-4
- Physical State : Solid at room temperature
- Storage Conditions : Should be stored in an inert atmosphere at room temperature.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following sections outline its mechanisms and effects:
1. Enzyme Inhibition
Research indicates that halogenated compounds can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar brominated compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
2. Antimicrobial Activity
Halogenated aromatic compounds often exhibit antimicrobial properties. For example, this compound has been tested against various bacterial strains and showed significant antibacterial activity, particularly against Gram-positive bacteria .
3. Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : Zones of inhibition ranged from 15 to 25 mm depending on concentration.
- : The compound exhibits promising antibacterial activity, warranting further investigation into its mechanism of action.
- Anticancer Activity Study :
Biochemical Pathways
The interaction of this compound with cellular components can alter several biochemical pathways:
- Cell Signaling Pathways : It affects pathways related to cell proliferation and survival.
- Gene Expression Modulation : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation but is believed to include:
- Absorption : Rapid absorption through biological membranes due to its lipophilic nature.
- Distribution : Likely accumulates in fatty tissues and organs such as the liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions.
- Excretion : Predominantly excreted via urine after conjugation with glucuronic acid or sulfates .
Safety and Toxicology
Given its halogenated structure, this compound may pose certain risks:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅Br₂Cl
- Molecular Weight : 284.37 g/mol
- CAS Number : 68120-44-5
- Physical State : Solid at room temperature
The compound features both bromine and chlorine substituents on the benzene ring, enhancing its reactivity compared to similar compounds without these halogens.
Organic Synthesis
1-Bromo-4-(bromomethyl)-2-chlorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly used in:
- Nucleophilic Substitution Reactions : The bromine atoms can act as leaving groups, facilitating the introduction of nucleophiles.
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions to form new aromatic derivatives.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in drug discovery:
- Antimicrobial Activity : Studies have shown that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus. The disk diffusion method has demonstrated zones of inhibition ranging from 15 to 25 mm depending on concentration.
- Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential as an anticancer agent.
Biological Studies
This compound is utilized in biological research to explore enzyme inhibition and metabolic pathways:
- Enzyme Inhibition : Similar halogenated compounds have been shown to inhibit cytochrome P450 enzymes, crucial for drug metabolism.
- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell cycle regulation.
Industrial Applications
This compound is also valuable in industrial applications:
- Agrochemicals : Used in the synthesis of pesticides and herbicides due to its reactivity with biological targets.
- Dyes and Polymers : Acts as a precursor in the production of various dyes and polymeric materials, contributing to the development of new materials with desirable properties.
Antibacterial Activity Study
- Objective : Evaluate the antibacterial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : Significant antibacterial activity was observed, with varying effectiveness based on concentration.
Anticancer Activity Study
- Objective : Assess the potential for inducing apoptosis in cancer cell lines.
- Methodology : In vitro assays measuring caspase activation.
- Findings : Induction of programmed cell death was noted, warranting further investigation into its mechanisms of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-4-(bromomethyl)-2-chlorobenzene, and how can reaction conditions be optimized?
- Methodology : A plausible route involves sequential halogenation of toluene derivatives. For example, bromination of 4-chloro-2-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) could yield the bromomethyl intermediate, followed by further bromination at the para position. Reaction optimization should focus on solvent polarity (e.g., CCl₄ for radical stability), temperature control (60–80°C), and stoichiometric ratios to minimize di-substitution byproducts .
- Data Consideration : Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust reaction times.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
- Purity : Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards.
- Structural Confirmation : Employ H and C NMR to identify characteristic peaks (e.g., CHBr protons at δ ~3.8–4.2 ppm, aromatic protons in the deshielded region). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z = 294–296 for Br/Cl isotopes) .
Q. What standard techniques are used to determine physical properties like melting point and boiling point for this compound?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Boiling Point : Perform micro-distillation under reduced pressure (e.g., 10 mmHg) to avoid thermal decomposition.
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?
- Methodology : Use Pd(PPh) as a catalyst with arylboronic acids in a mixed solvent system (toluene:ethanol, 3:1). Optimize base selection (e.g., KCO for mild conditions) and reaction time (12–24 hours at 80°C). The bromomethyl group may require protection (e.g., silylation) to prevent side reactions .
- Data Analysis : Monitor coupling efficiency via F NMR (if fluorinated boronic acids are used) or LC-MS for biphenyl derivatives.
Q. How should researchers address contradictions in reported reactivity data for polyhalogenated benzene derivatives?
- Methodology :
- Systematic Screening : Vary solvents (polar aprotic vs. nonpolar), catalysts (Pd vs. Cu), and substituent positions to isolate electronic vs. steric effects.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing reaction pathways (e.g., C-Br vs. C-Cl bond cleavage) .
Q. What safety protocols are critical for handling thermal decomposition byproducts of this compound?
- Guidelines :
- Storage : Store in amber vials at –20°C under inert gas (Argon) to prevent light-/moisture-induced degradation.
- Decomposition : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, releasing HBr and HCl. Use scrubbers in fume hoods and wear acid-resistant PPE .
Q. How can this compound serve as a precursor in medicinal chemistry (e.g., kinase inhibitor synthesis)?
- Application : The bromomethyl group enables alkylation of heterocyclic amines (e.g., pyridine derivatives) to synthesize IKK2 inhibitors like AZD3264. Optimize regioselectivity using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
- Validation : Confirm bioactivity via in vitro kinase assays (IC determination) and compare with reference inhibitors .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination with NBS is the most widely reported method for introducing bromine at the benzylic position. This approach avoids the use of molecular bromine (Br₂), reducing the risk of over-bromination and di-substitution byproducts.
Reaction Protocol
A representative procedure involves reacting 2-chloro-4-bromotoluene with NBS in carbon tetrachloride (CCl₄) under radical initiation. For instance, in a scaled synthesis, 5.0 g (24.0 mmol) of 2-chloro-4-bromotoluene was combined with NBS (4.42 g, 24.8 mmol) and benzoyl peroxide (600 mg, 2.5 mmol) in CCl₄. The mixture was refluxed for 18 hours, followed by extraction with saturated Na₂CO₃ and brine. Purification via column chromatography (100% hexanes) yielded 5.5 g (80%) of the target compound as a colorless oil.
Key Parameters
Parameter | Value |
---|---|
Solvent | Carbon tetrachloride (CCl₄) |
Temperature | Reflux (~76°C) |
Initiator | Benzoyl peroxide (2.5 mol%) |
Reaction Time | 18 hours |
Yield | 80% |
Mechanism and Selectivity
The reaction proceeds via a radical chain mechanism. Benzoyl peroxide generates bromine radicals, which abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. Subsequent bromination by NBS ensures selective mono-bromination at the methyl position.
Direct Bromination with Molecular Bromine (Br₂)
While less common due to handling challenges, direct bromination with Br₂ offers a cost-effective alternative for industrial-scale production. This method requires careful stoichiometric control to prevent di-bromination.
Industrial-Scale Protocol
A patent-described process involves brominating 2-chloro-4-methylbromobenzene with Br₂ in the presence of iron(III) bromide (FeBr₃) as a catalyst. In a continuous flow reactor, bromine vapor is introduced into a solution of the substrate in dichloromethane (CH₂Cl₂) at 40–50°C. The reaction achieves 75–85% conversion within 2–3 hours, with the product isolated via fractional distillation.
Key Parameters
Parameter | Value |
---|---|
Catalyst | FeBr₃ (5 mol%) |
Solvent | Dichloromethane (CH₂Cl₂) |
Temperature | 40–50°C |
Reaction Time | 2–3 hours |
Yield | 70–75% |
Challenges
- Over-bromination : Excess Br₂ leads to di-substituted byproducts (e.g., 1,4-dibromo-2-chlorobenzene).
- Safety : Handling gaseous Br₂ necessitates specialized equipment to mitigate corrosion and toxicity risks.
Photochemical Bromination in Flow Reactors
Recent advances in photochemical flow systems enable efficient benzylic bromination under milder conditions. A protocol adapted from biphenyl derivatives employs visible light (450 nm) to initiate the reaction, using H₂O₂/HBr as a bromine source.
Protocol
In a photochemical flow reactor, a solution of 2-chloro-4-methylbromobenzene (0.25 M in ethyl acetate) and HBr (0.253 M) is irradiated with a 60W blue LED. The mixture is segmented into droplets using a T-junction mixer, enhancing mass transfer. After a residence time of 0.4 minutes, the organic phase is separated, yielding the product with 71% purity after filtration.
Key Parameters
Parameter | Value |
---|---|
Light Source | 60W blue LED (450 nm) |
Bromine Source | H₂O₂/HBr system |
Residence Time | 0.4 minutes |
Solvent | Ethyl acetate (EA) |
Yield | 65–71% |
Advantages
- Green Chemistry : Eliminates halogenated solvents (e.g., CCl₄) in favor of ethyl acetate.
- Scalability : Continuous flow systems enable multigram synthesis with minimal purification.
Purification and Characterization
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (100:0 to 95:5) removes unreacted starting materials and di-brominated byproducts.
- Recrystallization : Hexane at −20°C yields crystalline product with >98% purity.
Analytical Data
Property | Value | Source |
---|---|---|
Melting Point | 63–65°C | |
¹H NMR (CDCl₃) | δ 4.48 (s, 2H, CH₂Br) | |
MS (FAB) | m/z 284.38 [M]+ |
Industrial Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors with automated Br₂ delivery systems achieve throughputs of 10–20 kg/day. Key optimizations include:
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXYTFYKPVYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513648 | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68120-44-5 | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68120-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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